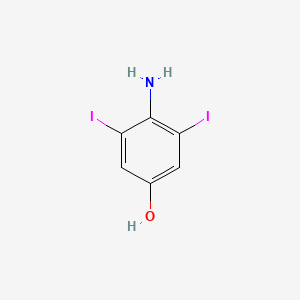

4-Amino-3,5-diiodophenol

Description

Historical Context and Evolution of Research in Diiodophenols and Aminophenols

The investigation of aminophenols, organic compounds containing both an amine and a hydroxyl group attached to a benzene (B151609) ring, has a rich history. wikipedia.org 4-Aminophenol (B1666318), for instance, is a well-known compound used as a developer in black-and-white film and as a precursor in the synthesis of pharmaceuticals. wikipedia.org Its production from phenol (B47542) via nitration and subsequent reduction is a classic example of aromatic chemistry. wikipedia.org The three isomers of aminophenol—2-aminophenol, 3-aminophenol, and 4-aminophenol—have been extensively studied, each exhibiting distinct properties and applications. wikipedia.org

Research into halogenated phenols, including diiodophenols, has also been a long-standing area of interest. The introduction of halogen atoms to the phenol ring can significantly alter the compound's physical, chemical, and biological properties. mdpi.com This has led to their use in a variety of industrial and research applications. The synthesis of complex molecules often involves halogenated intermediates. For example, Schiff bases, which have applications in coordination chemistry and biological studies, can be synthesized from halogenated salicylaldehydes and aromatic amines. orientjchem.orgorientjchem.org

Significance of Halogenated Aminophenols in Chemical Research

The combination of halogen and amino groups on a phenol ring creates a class of compounds with unique potential in chemical synthesis and materials science. Halogenated aromatic compounds, including those with amino and nitro groups, are of immense practical value in the industrial world. researchgate.net The presence of halogens can influence the reactivity and electronic properties of the aromatic ring, making these compounds valuable intermediates in the synthesis of more complex molecules.

The introduction of halogen atoms can also modulate the biological activities of molecules. nih.gov This has been a key driver of research into halogenated compounds in medicinal chemistry. The ability of halogen atoms to form stabilizing interactions, such as hydrogen bonds, can enhance the binding affinity of a molecule to its target. mdpi.com While the focus of this article is not on biological activity, it is an important aspect of the broader research context for this class of compounds.

Scope and Research Trajectories Pertaining to 4-Amino-3,5-diiodophenol

Research on this compound itself has been more specialized. It is often studied as a building block in organic synthesis. Its structural features—an amino group, a hydroxyl group, and two iodine atoms on a benzene ring—make it a versatile starting material for creating more complex chemical structures. The CAS Registry Number for this compound is 1803828-25-2. chemicalregister.com

The primary research trajectory for this compound appears to be its utility as an intermediate in the synthesis of novel compounds. Its structural analogs, such as 4-amino-2,6-diiodophenol, are also subjects of chemical research. sigmaaldrich.com The study of such compounds contributes to the broader understanding of structure-property relationships in halogenated aromatic systems.

Below is a table summarizing the key properties of this compound and related compounds for comparative analysis.

| Property | This compound | 4-Amino-2,6-diiodophenol | 3,5-Diiodophenol | 4-Aminophenol |

| CAS Number | 1803828-25-2 chemicalregister.com | 2297-82-7 sigmaaldrich.com | 20981-79-7 nih.gov | 123-30-8 wikipedia.org |

| Molecular Formula | C₆H₅I₂NO chemicalregister.com | C₆H₅I₂NO sigmaaldrich.com | C₆H₄I₂O nih.gov | C₆H₇NO wikipedia.org |

| Molecular Weight ( g/mol ) | 360.92 chemicalregister.com | 360.92 sigmaaldrich.com | 345.90 nih.gov | 109.13 wikipedia.org |

| IUPAC Name | This compound chemicalregister.com | 4-amino-2,6-diiodophenol sigmaaldrich.com | 3,5-diiodophenol nih.gov | 4-Aminophenol wikipedia.org |

This table provides a concise overview of the fundamental chemical identifiers for these related molecules, highlighting the structural similarities and differences that underpin their respective research interests.

Structure

3D Structure

Properties

Molecular Formula |

C6H5I2NO |

|---|---|

Molecular Weight |

360.92 g/mol |

IUPAC Name |

4-amino-3,5-diiodophenol |

InChI |

InChI=1S/C6H5I2NO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,9H2 |

InChI Key |

ANQDMUDBLZEMLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1I)N)I)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 4 Amino 3,5 Diiodophenol

Direct Synthesis Routes to 4-Amino-3,5-diiodophenol

Direct synthesis aims to introduce the iodine atoms onto an existing aminophenol scaffold in a single key transformation. This approach is valued for its potential efficiency and atom economy.

Electrophilic Iodination of Aminophenol Precursors

The most direct route to this compound involves the electrophilic aromatic substitution of 4-aminophenol (B1666318) (also known as p-aminophenol). In this reaction, the benzene (B151609) ring of 4-aminophenol is activated by both the hydroxyl (-OH) and amino (-NH2) groups. Both are potent ortho-, para-directing groups. Since the para position is already occupied by the amino group, electrophilic attack is directed to the ortho positions relative to the hydroxyl group (positions 3 and 5).

A highly effective reagent for this type of iodination is iodine monochloride (ICl). It serves as a source of electrophilic iodine and is often used for iodinating activated aromatic rings under relatively mild conditions. A well-established procedure for the analogous di-iodination of p-nitroaniline can be adapted for this synthesis. The reaction typically involves dissolving 4-aminophenol in a solvent like glacial acetic acid, followed by the slow addition of iodine monochloride. The reaction is often heated to ensure completion.

| Substrate | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 4-Aminophenol | Iodine Monochloride (ICl) | Glacial Acetic Acid | Heat (e.g., boiling water bath) | This compound | N/A (Projected based on analogous reactions) | Adapted from orgsyn.org |

This direct approach leverages the inherent reactivity of the 4-aminophenol precursor to install the two iodine atoms symmetrically onto the aromatic ring.

Multi-step Synthetic Pathways to the Core Structure

An alternative and often more controlled approach is a multi-step synthesis. This pathway typically involves the formation of an intermediate that is easier to iodinate or functionalize selectively, followed by subsequent chemical transformations to install the final amino group. A common strategy begins with 4-nitrophenol, where the nitro group serves as a precursor to the amino group.

This pathway can be outlined in three main stages:

Nitration of Phenol (B47542) : Phenol is first nitrated to produce 4-nitrophenol. This is a standard electrophilic aromatic substitution reaction, typically carried out using a mixture of sulfuric acid and nitric acid. google.comprepchem.com

Iodination of 4-Nitrophenol : The resulting 4-nitrophenol is then subjected to di-iodination. The hydroxyl group strongly activates the ring, directing the incoming iodine electrophiles to the ortho positions (3 and 5), yielding the key intermediate, 3,5-diiodo-4-nitrophenol. nih.gov Similar to the direct route, iodine monochloride in glacial acetic acid is an effective reagent for this transformation, analogous to the di-iodination of p-nitroaniline. orgsyn.org

Reduction of the Nitro Group : The final step is the reduction of the nitro group on the 3,5-diiodo-4-nitrophenol intermediate to an amino group. This transformation yields the target compound, this compound. This reduction can be achieved using various methods, including catalytic hydrogenation with metal catalysts or chemical reduction. nih.govmdpi.com

Precursor Design and Chemical Transformations

The success of multi-step syntheses relies on the strategic design and transformation of precursor molecules. This involves the selective iodination of substituted phenols and the carefully planned introduction of the amino functionality.

Iodination of Substituted Phenols

The iodination of substituted phenols is a cornerstone of synthesizing halogenated aromatic compounds. In the context of producing this compound, 4-nitrophenol is a critical precursor. The electron-withdrawing nature of the nitro group deactivates the ring, but the powerful activating and ortho-directing effect of the hydroxyl group overcomes this, facilitating iodination at the 3 and 5 positions.

Besides 4-nitrophenol, other substituted phenols can be iodinated to create various useful intermediates. For instance, phenol itself can be reacted with an aqueous solution of iodine monochloride to produce p-iodophenol, which can be a starting point for other synthetic routes. google.com

Introduction of the Amino Group via Reduction or Substitution

The most common method for introducing the amino group in this synthetic context is through the reduction of a nitro group. The reduction of 3,5-diiodo-4-nitrophenol is the final step in the multi-step pathway. This reaction is widely documented for a vast range of nitroaromatic compounds.

Common reduction methods include:

Catalytic Hydrogenation : This method involves using a catalyst, such as palladium, platinum, or nickel, in the presence of a hydrogen source. Sodium borohydride (NaBH₄) is frequently used as the reducing agent in conjunction with these metal catalysts. nih.govresearchgate.nettaylorandfrancis.com This approach is often clean and efficient.

Chemical Reduction : Classical methods using metals in acidic media are also effective. For example, iron powder in the presence of acetic acid can efficiently reduce nitro groups to amines. chemicalbook.com This method is robust and cost-effective.

| Substrate | Reagents/Catalyst | Reducing Agent | Conditions | Product | Reference |

| 4-Nitrophenol | Au, Ag, Pd, Pt, or Cu Nanoparticles | Sodium Borohydride (NaBH₄) | Aqueous solution, Room Temperature | 4-Aminophenol | nih.govmdpi.comtaylorandfrancis.com |

| 3-Chloro-4-nitrophenol | Iron Powder | N/A (Fe is the reductant) | Acetic Acid, 80°C | 4-Amino-3-chlorophenol | chemicalbook.com |

| 3,5-Diiodo-4-nitrophenol | Metal Catalyst (e.g., Pd/C) or Fe | H₂ gas or NaBH₄ / Acetic Acid | Varies with method | This compound | Inferred from analogues |

Derivatization of this compound

This compound possesses two reactive functional groups: the nucleophilic amino group and the phenolic hydroxyl group. This dual functionality allows for a variety of derivatization strategies to synthesize more complex molecules. Selective functionalization of one group over the other is a key challenge that can be addressed using protecting group strategies. researchgate.net

N-Acylation and N-Alkylation : The amino group can readily react with acylating agents (like acetyl chloride or acetic anhydride) to form amides. It can also undergo alkylation reactions.

O-Acylation and O-Alkylation : The hydroxyl group can be converted into esters through reaction with acylating agents or into ethers via alkylation (e.g., Williamson ether synthesis).

Selective Derivatization : To achieve selectivity, one group can be temporarily protected while the other is modified. For example, the amino group can be protected by reacting it with benzaldehyde to form an imine. This allows the hydroxyl group to be selectively alkylated. Subsequent hydrolysis of the imine restores the amino group, yielding an O-alkylated derivative. Conversely, selective N-alkylation can be achieved through different synthetic routes. researchgate.net

Diazotization : The primary aromatic amino group can be converted into a diazonium salt by reacting it with nitrous acid at low temperatures. This diazonium group is an excellent leaving group and can be substituted by a wide range of other functional groups (e.g., -H, -OH, -Cl, -Br, -CN), providing a gateway to a diverse array of 3,5-diiodophenol derivatives.

These derivatization strategies make this compound a versatile building block for the synthesis of more complex chemical structures for various research applications.

N-Functionalization of the Amino Group

The primary amino group in this compound is a key site for functionalization, most commonly through acylation reactions. N-acetylation, for instance, is a fundamental transformation that can be achieved using reagents like acetic anhydride. This reaction introduces an acetyl group to the nitrogen atom, forming 4-acetamido-3,5-diiodophenol. The conditions for such reactions are typically mild. For related compounds like 4-aminophenol, acetylation can be carried out in an aqueous medium, and the reaction progress can be extended, potentially leading to diacetylation rsc.org. The acetylation not only modifies the compound's properties but also serves as a protective strategy for the amino group, allowing for selective reactions at other sites of the molecule.

While specific literature on the N-alkylation of this compound is not abundant, general methods for the selective alkylation of aminophenols are well-established and could be applicable. These methods often involve a protection-alkylation-deprotection sequence to achieve selectivity for either N- or O-alkylation.

O-Functionalization of the Hydroxyl Group (e.g., Esterification)

The hydroxyl group of this compound offers another avenue for derivatization, primarily through esterification and etherification. Esterification involves the reaction of the phenolic hydroxyl group with an acylating agent to form an ester. For example, reaction with acetic anhydride under appropriate conditions would yield 4-amino-3,5-diiodophenyl acetate.

Selective O-alkylation can also be achieved, though it often requires the amino group to be protected first to prevent competing N-alkylation. General protocols for the selective O-alkylation of aminophenols have been developed, which could likely be adapted for this compound.

Modifications at the Aromatic Ring through Cross-Coupling Reactions

The iodine atoms on the aromatic ring of this compound are excellent leaving groups for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for significant structural modifications.

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound, typically a boronic acid or its ester, to form a new C-C bond. In the context of this compound, a Suzuki-Miyaura coupling with an arylboronic acid could replace one or both iodine atoms with an aryl group. The reaction is typically catalyzed by a palladium complex in the presence of a base libretexts.orgnih.gov. The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl, making the diiodo-substituted phenol a highly reactive substrate for this transformation researchgate.net.

Sonogashira Coupling: This cross-coupling reaction involves the reaction of the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base beilstein-journals.org. This methodology would allow for the introduction of alkynyl substituents at the 3 and 5 positions of the 4-aminophenol core. The reaction is known for its mild conditions and tolerance of various functional groups beilstein-journals.org.

Buchwald-Hartwig Amination: While this reaction is typically used to form C-N bonds by coupling an aryl halide with an amine, its principles can be applied to modify the aromatic ring of this compound. Although this would involve the displacement of the iodine atoms with an amino group, which is already present at the 4-position, variations of this reaction could be used to introduce other nitrogen-containing functionalities.

The following table summarizes the key aspects of these cross-coupling reactions as they could be applied to this compound.

| Reaction Name | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid or ester | Palladium catalyst, Base | Biaryl derivative |

| Sonogashira Coupling | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Arylalkyne derivative |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst, Base | Arylamine derivative |

Synthesis of Schiff Bases and Related Imines

The primary amino group of this compound can readily undergo condensation with aldehydes or ketones to form Schiff bases, also known as imines or azomethines. This reaction typically proceeds under mild conditions, often with acid or base catalysis, and involves the formation of a carbon-nitrogen double bond mediresonline.orgnih.govmdpi.com.

The synthesis of Schiff bases from aminophenols is a well-documented process. For example, 4-aminophenol can be reacted with various benzaldehyde derivatives in methanol with a catalytic amount of acetic acid to yield the corresponding Schiff base derivatives in high yields mediresonline.org. A similar approach could be employed for the synthesis of Schiff bases from this compound, reacting it with a variety of carbonyl compounds to generate a library of diiodo-substituted imines. The general reaction scheme for the formation of a Schiff base from 4-aminophenol and benzaldehyde is illustrated below.

| Reactant 1 | Reactant 2 | Product |

| 4-Aminophenol | Benzaldehyde | (E)-4-((benzylidene)amino)phenol |

| 4-Aminophenol | Anisaldehyde | (E)-4-((4-methoxybenzylidene)amino)phenol |

| 4-Aminophenol | 4-Nitrobenzaldehyde | (E)-4-((4-nitrobenzylidene)amino)phenol |

| 4-Aminophenol | Cinnamaldehyde | (E)-4-(cinnamylideneamino)phenol |

This table is based on the synthesis of Schiff bases from 4-aminophenol and serves as an illustrative example for the potential synthesis from this compound. mediresonline.org

Chemical Reactivity and Reaction Mechanisms of 4 Amino 3,5 Diiodophenol

Reactivity of the Amino Group

The amino group (-NH₂) attached to the aromatic ring is a primary amine, which typically imparts nucleophilic character and is susceptible to oxidation. However, the electronic and steric environment created by the adjacent iodine atoms and the hydroxyl group modifies its characteristic reactions.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. However, the reactivity of the amino group in 4-Amino-3,5-diiodophenol in nucleophilic substitution reactions is influenced by several factors. The two large iodine atoms flanking the amino group can create steric hindrance, potentially slowing down reactions with bulky electrophiles. youtube.com

Furthermore, the electron-withdrawing inductive effect of the iodine atoms can decrease the electron density on the aromatic ring and, to a lesser extent, on the amino group, thereby reducing its nucleophilicity compared to a non-halogenated aniline (B41778). Despite these factors, the amino group can still participate in nucleophilic substitution reactions, such as acylation. For instance, the reaction with acyl halides or anhydrides would be expected to form the corresponding N-acyl derivative. The reaction conditions, such as the nature of the solvent and the presence of a base, can be tuned to facilitate these transformations. canada.ca

Condensation Reactions

Primary amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. researchgate.netsemanticscholar.orgrsisinternational.orgnih.govchemsociety.org.ng This reaction is typically reversible and acid-catalyzed. The formation of an imine from this compound would involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule.

The general mechanism for Schiff base formation is outlined below:

Nucleophilic attack: The lone pair of the amino group attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Protonation of hydroxyl group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, and a double bond is formed between the carbon and nitrogen atoms, yielding the imine.

The steric hindrance from the ortho-iodine atoms could potentially influence the rate of this reaction, particularly with sterically demanding carbonyl compounds.

| Reactant | Product | Reaction Type |

| Aldehyde/Ketone | Imine (Schiff Base) | Condensation |

| Acyl Halide/Anhydride | N-acyl derivative | Nucleophilic Acylation |

Oxidation Pathways and Mechanisms

Aromatic amines are susceptible to oxidation, and 4-aminophenols, in particular, can be oxidized to form quinone-imines. rsc.org The oxidation of p-aminophenol can proceed through a one-electron oxidation to form a p-aminophenoxy free radical. researchgate.net In the case of this compound, the presence of the iodine atoms would likely influence the stability and subsequent reactions of any radical intermediates.

Oxidation can be initiated by various oxidizing agents, including chemical oxidants and enzymes like peroxidases. researchgate.netnih.gov The oxidation of aminophenols can often lead to the formation of polymeric materials. rsc.orgua.es For this compound, the oxidation could potentially lead to the formation of a di-iodinated benzoquinone-imine. The reaction mechanism likely involves the initial formation of a radical cation, which can then undergo further reactions.

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group (-OH) is another key reactive site in the this compound molecule. Its reactivity is characterized by its acidic nature and its ability to direct electrophilic substitution on the aromatic ring.

Proton Transfer and Acid-Base Equilibria

Phenols are weakly acidic due to the resonance stabilization of the corresponding phenoxide ion. The pKa of the phenolic proton in 4-aminophenol (B1666318) is approximately 10.3. wikipedia.org The presence of two electron-withdrawing iodine atoms at the ortho positions in this compound is expected to significantly increase the acidity of the phenolic proton (i.e., lower the pKa) through their inductive effect, which helps to stabilize the negative charge of the resulting phenoxide ion.

The acid-base equilibrium can be represented as follows:

Kinetic studies of proton transfer from phenols show that the rate of proton transfer is related to the dissociation constant of the phenol (B47542). cdnsciencepub.com The increased acidity of this compound would suggest a faster rate of proton transfer compared to 4-aminophenol under similar conditions.

| Compound | Functional Group pKa (approximate) |

| 4-Aminophenol | Amino: 5.48, Phenolic: 10.3 wikipedia.orgdrugbank.com |

| This compound | Expected to be lower than 10.3 for the phenolic proton |

Electrophilic Aromatic Substitution Reactions

The hydroxyl and amino groups are both strongly activating, ortho-, para-directing groups for electrophilic aromatic substitution. libretexts.orglibretexts.orglibretexts.orgopenstax.org However, in this compound, the two positions ortho to the hydroxyl group are already occupied by iodine atoms. The position para to the hydroxyl group is occupied by the amino group. Therefore, any further electrophilic substitution on the aromatic ring would be directed to the positions ortho to the amino group (and meta to the hydroxyl group).

An important reaction related to the hydroxyl group in di-iodinated phenols is oxidative coupling. This is particularly relevant in the biosynthesis of thyroid hormones from diiodotyrosine, a molecule structurally similar to this compound. nih.gov This reaction involves the oxidation of two molecules of diiodotyrosine, catalyzed by peroxidase, to form thyroxine. A similar oxidative coupling mechanism could be envisioned for this compound, potentially leading to the formation of a dimeric ether-linked product. The mechanism is thought to proceed through the formation of iodotyrosyl radicals. researchgate.net Hypervalent iodine reagents are also known to mediate the oxidation of phenols, leading to quinone-type products or oxidative coupling. wikipedia.orgrsc.org

Reactivity of the Iodine Substituents

The carbon-iodine bonds in this compound are the most labile sites for several important chemical reactions, including halogen exchange and palladium-catalyzed cross-coupling reactions. The electron-donating effects of the amino and hydroxyl groups can influence the reactivity of the adjacent iodine atoms.

Halogen exchange reactions, particularly the Finkelstein reaction, offer a pathway to replace the iodine atoms in this compound with other halogens. While specific studies on this compound are not prevalent, the principles of nucleophilic aromatic substitution suggest that under appropriate conditions, iodide can be displaced by other halides, such as chloride or bromide. The success of such reactions is often dependent on the reaction conditions, including the choice of solvent and the nature of the incoming halide. For aromatic compounds, these reactions can be facilitated by the presence of electron-withdrawing groups, and the bulky iodine atoms in the ortho positions to the amino and hydroxyl groups may influence the stereochemistry of the substitution.

The iodine substituents of this compound serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond makes this compound a promising substrate for such transformations.

Suzuki Reaction: The Suzuki coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For this compound, a potential Suzuki reaction would involve coupling with a boronic acid or ester to form a biaryl structure. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would be crucial for achieving high yields and selectivity. It is plausible that selective mono- or di-substitution could be achieved by carefully controlling the stoichiometry of the reagents.

Sonogashira Reaction: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst. This compound could potentially undergo Sonogashira coupling to introduce one or two alkyne moieties onto the aromatic ring. The mild reaction conditions often associated with this reaction make it a valuable tool in organic synthesis.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This compound could serve as the aryl halide component in a Heck reaction, leading to the formation of styrenic derivatives. The regioselectivity and stereoselectivity of the Heck reaction are important considerations, and the substitution pattern of the starting aminophenol could influence the outcome of the reaction.

| Reaction | Coupling Partner | Potential Product | Key Conditions |

| Suzuki | Boronic Acid/Ester | Biaryl derivative | Palladium catalyst, Base |

| Sonogashira | Terminal Alkyne | Alkynyl-substituted aminophenol | Palladium catalyst, Copper co-catalyst, Base |

| Heck | Alkene | Alkenyl-substituted aminophenol | Palladium catalyst, Base |

Autoxidation and Catalytic Behavior Studies

The presence of both amino and hydroxyl groups on the aromatic ring makes this compound susceptible to oxidation. Autoxidation, or oxidation by atmospheric oxygen, of aminophenols can proceed through complex radical-mediated pathways. The rate and products of autoxidation can be influenced by factors such as pH, temperature, and the presence of metal ions. The electron-rich nature of the phenol and aniline moieties facilitates the formation of radical intermediates, which can then undergo further reactions, including polymerization.

While specific studies on the autoxidation of this compound are limited, research on related aminophenols suggests that the process can lead to the formation of colored polymeric materials. The iodine substituents may also influence the rate and mechanism of autoxidation due to their steric and electronic effects.

Furthermore, iodinated phenolic compounds have been investigated for their catalytic and biological activities. For instance, some iodinated phenols have shown potential as enzyme inhibitors or as catalysts in certain chemical transformations. The specific catalytic behavior of this compound would depend on the reaction and the ability of the molecule to participate in catalytic cycles, potentially through its functional groups or by influencing the electronic properties of a catalytic center.

Advanced Spectroscopic and Structural Elucidation of 4 Amino 3,5 Diiodophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms. For 4-Amino-3,5-diiodophenol, both ¹H and ¹³C NMR spectroscopy are crucial for confirming its substitution pattern and electronic structure.

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are influenced by the electronic effects of the amino, hydroxyl, and iodo substituents on the aromatic ring. The amino (-NH₂) and hydroxyl (-OH) groups are electron-donating, which tend to shield the aromatic protons and shift their signals to a lower chemical shift (upfield). Conversely, the iodine atoms (-I) are electron-withdrawing through induction but can also exhibit some electron-donating character through resonance, leading to a more complex influence on the proton chemical shifts.

Due to the symmetrical substitution pattern of this compound, the two aromatic protons at the 2- and 6-positions are chemically equivalent and would therefore be expected to produce a single signal in the ¹H NMR spectrum. The protons of the amino and hydroxyl groups will also give rise to their own distinct signals, the chemical shifts of which can be dependent on the solvent and concentration.

Based on data from analogous compounds such as 3-iodoaniline (B1194756) and 3-iodophenol, the predicted ¹H NMR spectral data for this compound in a solvent like deuterochloroform (CDCl₃) are presented in Table 1. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2, H-6 | 6.8 - 7.2 | Singlet (s) |

| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) |

| -OH | 4.5 - 5.5 | Broad Singlet (br s) |

Note: The chemical shifts for the -NH₂ and -OH protons are highly variable and can be affected by factors such as solvent, temperature, and concentration.

The ¹³C NMR spectrum of this compound provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are significantly influenced by the attached substituents. The carbon atoms directly bonded to the electron-donating amino and hydroxyl groups are expected to be shielded and appear at lower chemical shifts. In contrast, the carbon atoms bonded to the iodine atoms will be significantly deshielded and appear at a much lower chemical shift due to the "heavy atom effect" of iodine.

Given the symmetry of the molecule, the ¹³C NMR spectrum is expected to show four distinct signals for the six aromatic carbon atoms: one for the two equivalent carbons at positions 2 and 6, one for the two equivalent carbons at positions 3 and 5 (which are bonded to iodine), one for the carbon at position 1 (bonded to the hydroxyl group), and one for the carbon at position 4 (bonded to the amino group).

Drawing on data from related iodinated and aminated phenols, the predicted ¹³C NMR chemical shifts for this compound are summarized in Table 2. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 150 - 155 |

| C-2, C-6 | 120 - 125 |

| C-3, C-5 | 85 - 95 |

| C-4 | 140 - 145 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. These methods probe the vibrational modes of molecular bonds, which are unique to specific functional groups.

For this compound, FTIR and Raman spectroscopy can be used to confirm the presence of the O-H and N-H stretching vibrations from the hydroxyl and amino groups, respectively. The aromatic C-H and C=C stretching vibrations, as well as the C-I stretching vibrations, will also be observable. The positions of these vibrational bands provide a molecular fingerprint that can be used for identification and structural confirmation.

The expected key vibrational frequencies for this compound are presented in Table 3, based on typical ranges for these functional groups in related aromatic compounds.

Table 3: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3200 - 3600 |

| N-H Stretch (amino) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-O Stretch | 1200 - 1300 |

| C-I Stretch | 500 - 600 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry would first confirm the molecular weight corresponding to its chemical formula (C₆H₅I₂NO).

Upon ionization, the molecular ion of this compound would undergo fragmentation, breaking into smaller, charged fragments. The analysis of the mass-to-charge ratio (m/z) of these fragments can provide valuable structural information. Given the presence of two iodine atoms, the mass spectrum would exhibit a characteristic isotopic pattern.

The fragmentation of this compound is expected to proceed through several pathways, including the loss of iodine atoms, the hydroxyl group, and the amino group. Based on the fragmentation patterns of similar compounds like 4-iodophenol, some of the expected key fragments and their corresponding m/z values are outlined in Table 4. nist.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Predicted m/z |

| [M]⁺ (Molecular Ion) | 360.86 |

| [M-I]⁺ | 233.96 |

| [M-I-I]⁺ | 107.06 |

| [M-OH]⁺ | 343.86 |

| [M-NH₂]⁺ | 344.87 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide highly accurate information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is related to the extent of conjugation and the nature of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* transitions within the benzene (B151609) ring. The presence of the electron-donating amino and hydroxyl groups, as well as the iodine atoms, will influence the energy of these transitions and thus the position of the absorption maxima. Compared to benzene, these substituents will cause a bathochromic (red) shift in the absorption bands to longer wavelengths. Based on data for 4-aminophenol (B1666318), the expected absorption maxima for this compound are presented in Table 5. sielc.com

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) |

| π → π | ~230 - 240 |

| π → π | ~280 - 300 |

Theoretical and Computational Investigations of 4 Amino 3,5 Diiodophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. researchgate.net DFT calculations balance accuracy with computational cost, making them ideal for studying medium-sized organic molecules like 4-Amino-3,5-diiodophenol. These calculations are used to determine the molecule's most stable geometric configuration, analyze its electronic orbitals, and predict its spectroscopic characteristics.

Geometry optimization is a fundamental computational procedure used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, DFT methods, such as those employing the B3LYP functional, are used to locate the global energy minimum on the potential energy surface. acs.org The process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible.

Below are representative optimized geometric parameters for the stable conformer of this compound, as would be predicted by DFT calculations.

| Parameter | Atom Pair | Predicted Value |

| Bond Length | C-I | ~2.10 Å |

| C-O | ~1.37 Å | |

| O-H | ~0.97 Å | |

| C-N | ~1.40 Å | |

| N-H | ~1.01 Å | |

| Bond Angle | C-C-I | ~120° |

| C-C-O | ~121° | |

| C-O-H | ~109° | |

| C-C-N | ~120° | |

| Dihedral Angle | H-O-C-C | ~0° (planar) or ~180° |

| H-N-C-C | Variable |

Note: These values are illustrative and based on typical DFT results for similar substituted phenols.

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. irjweb.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov For this compound, the electron-donating amino and hydroxyl groups and the electron-withdrawing iodine atoms significantly influence the energies of these orbitals. mdpi.comnih.gov DFT calculations can precisely quantify these energies and visualize the spatial distribution of the HOMO and LUMO across the molecule.

| Parameter | Description | Predicted Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -1.5 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.0 to 4.5 |

Note: These values are representative estimates for a substituted phenol (B47542) in a vacuum, calculated using a common DFT functional like B3LYP.

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. researchgate.net After geometry optimization, frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to determine the frequencies of its normal modes of vibration. acs.org

Each calculated frequency corresponds to a specific atomic motion, such as the stretching or bending of bonds. These theoretical frequencies can be correlated with experimental IR and Raman spectra to aid in the assignment of spectral bands. For this compound, key vibrational modes include the O-H and N-H stretches, C-I stretches, and various vibrations of the aromatic ring. Due to approximations in the theoretical models, calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor for better agreement. acs.org

| Vibrational Mode | Functional Group | Typical Calculated Frequency (cm⁻¹) |

| O-H Stretch | Phenolic -OH | ~3600 - 3700 |

| N-H Stretch (asymmetric) | Amino -NH₂ | ~3500 - 3600 |

| N-H Stretch (symmetric) | Amino -NH₂ | ~3400 - 3500 |

| C=C Stretch | Aromatic Ring | ~1500 - 1600 |

| C-O Stretch | Phenolic C-O | ~1200 - 1280 |

| C-N Stretch | Aromatic C-N | ~1250 - 1350 |

| C-I Stretch | Aromatic C-I | ~500 - 600 |

Note: These are unscaled frequencies typical for DFT calculations. Experimental values would be slightly lower.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. This technique is particularly useful for understanding how this compound behaves in a condensed phase, such as in a solvent like water. nih.govnih.gov

An MD simulation could be used to investigate the solvation of this compound by tracking the interactions between the molecule and surrounding water molecules. tandfonline.com Key areas of investigation would include the formation and lifetime of hydrogen bonds between the -OH and -NH₂ groups and water, the structure of the hydration shell, and the molecule's rotational and translational diffusion. nih.gov Such simulations provide insight into how the solvent environment influences the molecule's conformation and potential interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activities)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of molecules with a specific activity or property. ijsmr.in When the target is a physicochemical property rather than a biological activity, the method is often referred to as Quantitative Structure-Property Relationship (QSPR). nih.govnih.gov

For this compound, QSPR models could be developed to predict various non-biological properties. nih.gov This involves calculating a set of numerical values, or "descriptors," that represent the molecule's electronic, steric, and topological features. d-nb.info These descriptors are then used to build a mathematical model that can predict properties like:

Solubility: How well the compound dissolves in different solvents.

Melting Point/Boiling Point: The temperatures of phase transitions.

Partition Coefficient (logP): A measure of hydrophobicity. insilico.eu

Chromatographic Retention Time: The time it takes for the compound to pass through a chromatography column. d-nb.info

By building a QSPR model using a dataset of related phenolic or halogenated compounds, the properties of new or untested molecules, including other derivatives of this compound, could be predicted without the need for experimental measurement. unibo.itacs.org

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. usda.gov By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products. This involves calculating the structures and energies of reactants, products, any reaction intermediates, and, most importantly, the transition states that connect them. researchgate.net

For this compound, DFT calculations could be used to investigate several potential reactions:

Oxidation: The mechanism of hydrogen atom abstraction from the phenolic -OH group to form a phenoxyl radical, a key step in many oxidative processes. acs.org

Electrophilic Aromatic Substitution: Modeling how other functional groups might be added to the aromatic ring.

Dehalogenation: Investigating the pathway for the removal of the iodine atoms, which is relevant to understanding potential degradation pathways. researchgate.net

By calculating the activation energy (the energy difference between the reactants and the transition state), the rate and feasibility of a reaction can be predicted, providing fundamental insights that are often difficult to obtain experimentally. researchgate.net

Environmental Chemical Pathways Non Toxicity

Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 4-Amino-3,5-diiodophenol, photolysis (degradation by light) and hydrolysis (reaction with water) are the primary expected abiotic degradation pathways.

Photolysis:

Photolysis is a significant degradation pathway for many aromatic halogenated compounds present in the aquatic environment. The carbon-iodine bond is relatively weak and susceptible to cleavage upon absorption of ultraviolet (UV) radiation from sunlight. rsc.orgnih.gov For iodinated phenols, photolysis can proceed through homolytic cleavage of the C-I bond, leading to the formation of a highly reactive aryl radical and an iodine atom. rsc.org This initiation step can trigger a cascade of secondary reactions.

Studies on similar compounds like 2-iodophenol have shown that irradiation with UV light leads to dehalogenation. rsc.org The efficiency of photolysis is influenced by factors such as the pH of the water, the presence of dissolved organic matter, and the intensity of solar radiation. taylorandfrancis.com For instance, the photolysis of 4-halophenols has been shown to be wavelength-dependent, with C-I bond fission being a prominent process. nih.govresearchgate.net It is plausible that this compound would undergo sequential deiodination, losing one iodine atom at a time to form mono-iodinated and then non-iodinated aminophenols.

Advanced oxidation processes (AOPs), which involve the generation of highly reactive species like hydroxyl radicals, can also contribute to the degradation of iodinated compounds. ccspublishing.org.cnresearchgate.net While not direct photolysis, these processes are often initiated or enhanced by UV light and can lead to the rapid degradation of persistent organic pollutants. ccspublishing.org.cn

Hydrolysis:

Hydrolysis is the cleavage of chemical bonds by the addition of water. Generally, the carbon-halogen bond in aryl halides is resistant to hydrolysis under typical environmental conditions (neutral pH and ambient temperature). However, the presence of activating groups on the aromatic ring can influence the susceptibility of the compound to hydrolysis. While direct hydrolysis of the C-I bond in this compound is expected to be a slow process, it cannot be entirely ruled out over long environmental residence times. The hydrolysis of iodine itself in alkaline solutions to form hypoiodite and iodide is a known reaction, but this is distinct from the hydrolysis of the organoiodine compound. researchgate.net

| Degradation Pathway | Description | Influencing Factors | Probable Products for this compound |

| Photolysis | Degradation by UV or visible light leading to bond cleavage. | Light intensity, wavelength, pH, presence of photosensitizers. | 4-Amino-3-iodophenol, 4-Amino-5-iodophenol, 4-Aminophenol (B1666318), and subsequent oxidation products. |

| Hydrolysis | Reaction with water leading to bond cleavage. | pH, temperature. | Expected to be a very slow process for the C-I bond. |

| Advanced Oxidation | Degradation by highly reactive species like hydroxyl radicals. | Presence of catalysts (e.g., TiO2), UV light, oxidants (e.g., H2O2). | Deiodinated and hydroxylated intermediates, ring cleavage products. |

Biotic Transformation and Bioremediation Mechanisms

Biotic transformation involves the degradation of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. These organisms can utilize organic compounds as a source of carbon and energy, leading to their breakdown and detoxification.

The presence of iodine atoms on the aromatic ring of this compound is expected to influence its biodegradability. Halogenated organic compounds are often more resistant to microbial degradation than their non-halogenated counterparts. However, various microorganisms have evolved pathways to dehalogenate and degrade such compounds. mdpi.comfrontiersin.org

Reductive Dehalogenation:

Under anaerobic conditions, a common microbial degradation pathway for halogenated aromatic compounds is reductive dehalogenation. In this process, the halogen substituent is removed and replaced with a hydrogen atom, and the halogenated compound serves as an electron acceptor. This process has been observed for various organohalides and is a crucial first step in their detoxification. It is conceivable that anaerobic bacteria could reductively deiodinate this compound to 4-amino-3-iodophenol and subsequently to 4-aminophenol.

Oxidative Degradation:

Under aerobic conditions, microorganisms typically employ oxygenases to initiate the degradation of aromatic compounds. The initial attack often involves the hydroxylation of the aromatic ring, followed by ring cleavage. The presence of iodine atoms may hinder this initial enzymatic attack. However, once deiodination occurs, the resulting 4-aminophenol is known to be biodegradable by various bacterial strains, such as Burkholderia sp. nih.govacs.org These bacteria can convert 4-aminophenol to intermediates like 1,4-benzenediol and 1,2,4-trihydroxybenzene, which are then further metabolized through ring cleavage. nih.govacs.org

Bioremediation Potential:

The ability of microorganisms to degrade halogenated compounds forms the basis of bioremediation strategies for contaminated sites. While specific microorganisms capable of degrading this compound have not been identified, the principles of microbial degradation of related compounds suggest that bioremediation could be a viable approach. This could involve bioaugmentation, where specific microbial strains known for dehalogenation and aromatic degradation are introduced to the contaminated environment, or biostimulation, where the growth and activity of indigenous degrading microorganisms are enhanced by adding nutrients and optimizing environmental conditions. mdpi.com Microbial processes are known to be involved in the broader environmental cycling of iodine, including reduction and methylation. frontiersin.orgnih.govnih.govresearchgate.net

| Biotic Process | Conditions | Description | Potential Outcome for this compound |

| Reductive Dehalogenation | Anaerobic | Removal of iodine atoms with the compound acting as an electron acceptor. | Sequential removal of iodine to form mono-iodinated and non-iodinated aminophenols. |

| Oxidative Degradation | Aerobic | Ring hydroxylation and subsequent cleavage, typically after dehalogenation. | Mineralization to CO2, water, and inorganic iodide following deiodination. |

| Methylation | Aerobic/Anaerobic | Microbial addition of a methyl group. | Formation of volatile organoiodine compounds. frontiersin.org |

Degradation Products and Environmental Fate (chemical pathways, not impact)

The degradation of this compound through the aforementioned abiotic and biotic pathways will result in the formation of various transformation products. The environmental fate of the parent compound is intrinsically linked to the chemical pathways of these products.

The primary degradation pathway is expected to be the cleavage of the carbon-iodine bonds. This deiodination can occur sequentially, leading to the formation of 4-amino-3-iodophenol and 4-amino-5-iodophenol as initial intermediates. Further deiodination would yield 4-aminophenol .

Once formed, 4-aminophenol is susceptible to further degradation. Biologically, it can be hydroxylated to 1,4-benzenediol and then to 1,2,4-trihydroxybenzene , which undergoes enzymatic ring cleavage to form aliphatic acids like maleylacetic acid . nih.govacs.org These smaller organic acids are generally readily biodegradable and are ultimately mineralized to carbon dioxide and water.

Under abiotic conditions, particularly through advanced oxidation processes, the degradation of the aromatic ring can occur, leading to the formation of various smaller organic molecules, including carboxylic acids and aldehydes, before complete mineralization. ccspublishing.org.cn The released iodide ions will enter the natural iodine cycle in the environment. nih.gov

Future Research Directions and Emerging Avenues for 4 Amino 3,5 Diiodophenol

Development of Novel Synthetic Approaches

While classical methods for the synthesis of iodinated phenols exist, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes to 4-Amino-3,5-diiodophenol.

Continuous-Flow Synthesis: Modern flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility. Future work could involve designing a continuous-flow reactor system for the synthesis of this compound. nih.govmdpi.comresearchgate.netacs.org This could involve the metal-free reduction of a nitro precursor under flow conditions, which has been successfully applied to other aromatic amines. nih.govresearchgate.net Such a system would allow for rapid optimization of reaction parameters and could be scaled for industrial production.

Green Chemistry Approaches: The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. royalsocietypublishing.org Future syntheses of this compound could employ greener strategies such as:

Electrochemical Iodination: This technique uses electrons as the primary reactant to generate the iodinating species in situ from simple iodide salts, often in aqueous media, thus avoiding harsh and toxic oxidizing agents. mdpi.com Research could focus on optimizing electrode materials and reaction conditions for the selective di-iodination of 4-aminophenol (B1666318).

Catalyst-Free Reactions: Investigating catalyst- and metal-free reactions, for instance, using aqueous hydrogen peroxide as a mild oxidant for ipso-hydroxylation of a corresponding boronic acid precursor, presents another green alternative. rsc.orgorganic-chemistry.org

Enzymatic Halogenation: Biocatalysis using halogenase enzymes offers unparalleled regio- and stereospecificity under mild reaction conditions. mdpi.com The identification or engineering of a promiscuous halogenase capable of selectively di-iodinating 4-aminophenol at the 3 and 5 positions would represent a significant advancement in the sustainable production of this compound.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Continuous-Flow Synthesis | Enhanced safety, scalability, reproducibility | Reactor design, optimization of flow parameters, metal-free reduction |

| Electrochemical Iodination | Avoids toxic oxidants, uses water as solvent | Electrode material selection, potential control for regioselectivity |

| Enzymatic Halogenation | High specificity, mild conditions, environmentally friendly | Discovery or engineering of suitable halogenase enzymes |

Exploration of Advanced Spectroscopic Techniques for Characterization

A comprehensive understanding of the structural and electronic properties of this compound is crucial for its application. While standard techniques like 1H-NMR and FT-IR are foundational, advanced spectroscopic methods can provide deeper insights. hmdb.caresearchgate.netresearchgate.net

Solid-State NMR (ssNMR): Unlike solution NMR, ssNMR provides detailed information about the local structure and dynamics of molecules in the solid state. emory.eduwikipedia.org For this compound, ssNMR could be used to study intermolecular interactions, such as hydrogen and halogen bonding, in its crystalline form. Techniques like Magic Angle Spinning (MAS) are essential to overcome the line broadening observed in solid samples. emory.eduwikipedia.org Investigating the nuclear quadrupolar coupling of the iodine atoms could also yield valuable data on the electronic environment. nih.govnih.gov

Ultrafast Spectroscopy: Techniques like femtosecond time-resolved photoelectron spectroscopy (TRPES) and transient X-ray absorption spectroscopy (TXAS) can track the evolution of electronic structures on incredibly short timescales. rsc.orgchemrxiv.orgnih.gov Applying these methods to this compound could elucidate its photochemistry, revealing the dynamics of excited states and potential photodissociation pathways, which is fundamental for applications in materials science and photomedicine. chemrxiv.orgnih.gov

Advanced Solution NMR: Beyond simple 1D spectra, advanced solution NMR techniques can characterize subtle interactions. Nuclear Overhauser Effect (NOE)-based spectroscopies can be used to study the geometry of halogen-bonded adducts that this compound may form in solution. mdpi.com

| Technique | Information Gained | Potential Application for this compound |

| Solid-State NMR (ssNMR) | Intermolecular interactions, crystalline packing, local dynamics | Characterizing hydrogen and halogen bonding networks in the solid state. |

| Transient X-ray Absorption (TXAS) | Ultrafast electronic and nuclear dynamics | Tracking photo-induced processes and dissociation pathways. chemrxiv.org |

| Femtosecond TRPES | Evolution of electronic structure after photoexcitation | Understanding short-lived excited states and non-adiabatic dynamics. rsc.orgnih.gov |

| NOE-based Spectroscopy | Geometry and relative orientation of adducts in solution | Characterizing complexes formed through halogen bonding. mdpi.com |

Expansion of Computational Studies for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and elucidating reaction mechanisms at the atomic level. rsc.org

Future computational work on this compound should focus on:

Reaction Mechanism Elucidation: DFT calculations can be employed to investigate the mechanisms of reactions involving this compound, such as its oxidation or its role in polymerization reactions. nih.govresearchgate.netnih.govacs.orgresearchgate.net This includes mapping potential energy surfaces, identifying transition states, and calculating activation barriers, which can guide the design of new synthetic transformations. smu.edufrontiersin.org

Electronic and Spectroscopic Properties: Computational models can predict electronic properties, such as the energies of frontier molecular orbitals and the nature of electronic transitions. These predictions can then be correlated with experimental results from techniques like UV-Vis and ultrafast spectroscopy to provide a more complete picture of the molecule's behavior.

Intermolecular Interactions: The iodine atoms in this compound are capable of forming halogen bonds. Computational studies can quantify the strength and nature of these non-covalent interactions, which are crucial for understanding its crystal packing and its potential use in supramolecular chemistry and materials design.

Innovative Analytical Applications

The unique electrochemical properties of iodinated and phenolic compounds suggest that this compound could be a valuable component in the development of new analytical tools.

Electrochemical Sensors: The phenol (B47542) and amine groups are electrochemically active, and the presence of iodine atoms can modulate this activity. Future research could explore the use of this compound as a monomer for creating electropolymerized films on electrode surfaces. These modified electrodes could serve as sensors for various analytes. The inherent redox properties of iodine/iodide could also be harnessed for developing sensors for biologically or environmentally important species. researchgate.netacs.orgnih.gov An iodine-doped polymeric sensor has shown promise for the simultaneous detection of various phenolic compounds. um.ac.ir

Derivatization Reagent: In analytical techniques like mass spectrometry or chromatography, derivatization is often used to improve the detection of analytes. This compound could be developed as a derivatizing agent, where its high mass and unique isotopic signature from the two iodine atoms would provide a clear signal for molecules that react with its amino or hydroxyl group. nih.gov

Design of New Derivatives with Tunable Reactivity

The structure of this compound serves as an excellent scaffold for the synthesis of new derivatives with tailored properties. The amino and hydroxyl groups are reactive sites for a wide range of chemical modifications. nih.gov

Pharmaceutical Analogues: Many aminophenol derivatives possess biological activity. mdpi.comnih.govnih.govresearchgate.netresearchgate.net By modifying the amino or hydroxyl groups of this compound—for example, through acylation, alkylation, or formation of Schiff bases—new libraries of compounds could be synthesized. nih.govresearchgate.net These derivatives could be screened for various biological activities, leveraging the heavy iodine atoms which can influence properties like membrane permeability and protein binding.

Functional Materials: Derivatization can be used to create monomers for advanced polymers. For example, converting the functional groups into esters, amides, or ethers containing polymerizable moieties could allow for the incorporation of this di-iodinated unit into new materials with potentially interesting properties, such as high refractive index, flame retardancy, or enhanced X-ray absorption.

Cross-Coupling Reactions: The carbon-iodine bonds are susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This opens up a vast synthetic landscape where the iodine atoms can be replaced with a wide variety of other functional groups, dramatically expanding the chemical diversity accessible from this starting material. mdpi.com This allows for the creation of complex molecules with precisely controlled architecture and tunable electronic and steric properties.

Q & A

Basic: What are the optimal synthetic routes for 4-Amino-3,5-diiodophenol in laboratory settings?

Methodological Answer:

A common approach involves direct iodination of 4-aminophenol using iodine monochloride (ICl) or iodine with nitric acid as an oxidizing agent. The reaction typically proceeds under controlled temperature (0–5°C) to minimize over-iodination. Purification is achieved via recrystallization using ethanol/water mixtures, yielding >90% purity. For regioselective iodination, meta-directing groups on the phenol ring must be considered .

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:

Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 280 nm to assess purity. Structural confirmation requires NMR spectroscopy :

- ¹H NMR : A singlet for the aromatic protons (due to symmetry) and a broad peak for the -NH₂ group (~5 ppm).

- ¹³C NMR : Peaks corresponding to the iodinated carbons (C-3 and C-5) appear downfield (~90–100 ppm). Cross-validate with FT-IR to confirm -OH (3200–3500 cm⁻¹) and -NH₂ (1600–1650 cm⁻¹) stretches .

Advanced: How do competing reaction pathways affect the synthesis of this compound?

Methodological Answer:

Competing pathways include:

- Para-iodination : Minimized by using sterically hindered solvents (e.g., acetic acid) to direct iodine to meta positions.

- Oxidation of -NH₂ : Prevented by maintaining a nitrogen atmosphere and avoiding strong oxidizers.

Monitor intermediates via thin-layer chromatography (TLC) with silica plates and ethyl acetate/hexane (1:3) as the mobile phase. Adjust stoichiometry (2.2 eq I₂ per -OH group) to favor diiodination .

Advanced: What analytical challenges arise in detecting environmental degradation products of this compound?

Methodological Answer:

Degradation metabolites like 3,5-diiodo-1,2-benzoquinone (via oxidation) or deiodinated intermediates require LC-MS/MS with electrospray ionization (ESI) in negative mode. Challenges include:

- Low abundance of metabolites: Use solid-phase extraction (SPE) with C18 cartridges for preconcentration.

- Matrix interference: Employ isotope dilution (e.g., ¹³C-labeled internal standards) for quantification. Reference soil degradation studies of structurally related herbicides for method adaptation .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Storage : Under inert atmosphere (argon) at 2–8°C to prevent oxidative decomposition.

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.

- First aid : For skin contact, wash with 10% sodium thiosulfate to reduce iodine residues. Inhalation requires immediate oxygen therapy .

Advanced: How does the iodination pattern influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The ortho/para-directing -NH₂ group and electron-withdrawing iodine create a unique electronic profile. In Suzuki-Miyaura couplings, the -NH₂ group can coordinate palladium catalysts, but steric hindrance from iodine may reduce coupling efficiency. Optimize using:

- Bulky ligands (e.g., SPhos) to enhance catalyst turnover.

- Microwave-assisted reactions (100°C, 30 min) to accelerate kinetics. Compare with dichloro analogues (e.g., 2-amino-3,5-dichlorophenol) to assess halogen effects .

Advanced: What computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior and interaction with biological targets (e.g., thyroid peroxidase).

- Molecular docking : Use AutoDock Vina to simulate binding to iodine transporters (e.g., sodium/iodide symporter). Validate with radiolabeled (¹²⁵I) analogues in cell assays .

Basic: What solvents are compatible with this compound for reaction setups?

Methodological Answer:

- Polar aprotic solvents : DMSO or DMF for nucleophilic substitutions.

- Avoid protic solvents (e.g., methanol) to prevent deiodination.

- For solubility challenges, use sonication in warm ethanol (40–50°C) .

Advanced: How can isotopic labeling (e.g., ¹²⁵I) be applied to track this compound in pharmacokinetic studies?

Methodological Answer:

- Radiosynthesis : React 4-aminophenol with Na¹²⁵I and chloramine-T in pH 7.4 buffer.

- Biodistribution : Use gamma counting or autoradiography in rodent models.

- Metabolite profiling : Combine SPE with gamma-HPLC to isolate labeled metabolites .

Advanced: What contradictions exist in reported biological activities of iodinated phenols, and how can they be resolved?

Methodological Answer:

Discrepancies in antimicrobial studies (e.g., MIC values) may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.